A Technical Guide to Tetrazine-peg7-amine Hydrochloride for Advanced Bioconjugation
A Technical Guide to Tetrazine-peg7-amine Hydrochloride for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazine-peg7-amine hydrochloride is a heterobifunctional linker molecule at the forefront of bioconjugation and antibody-drug conjugate (ADC) development.[1][2][3] It integrates three key chemical motifs: a highly reactive tetrazine ring for bioorthogonal click chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine for conventional bioconjugation. This guide provides a comprehensive technical overview of its properties, mechanism of action, detailed experimental protocols for its use, and key applications in modern drug development and life sciences research.
Core Properties and Specifications
Tetrazine-peg7-amine hydrochloride is a versatile chemical tool designed for precision and efficiency in creating complex biomolecular constructs. Its properties are optimized for aqueous environments, making it ideal for biological applications.
Chemical Structure and Functionality
The molecule consists of three distinct functional parts:
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Tetrazine Moiety : The electron-deficient 1,2,4,5-tetrazine (B1199680) ring is the bioorthogonal reactive handle. It participates in exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives.[4][5][6] This reaction is catalyst-free and proceeds rapidly under physiological conditions with no biological cross-reactivity.[7]
-
PEG7 Spacer : The seven-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility of the molecule and any conjugate it is a part of.[8][9] This PEG linker also provides spatial separation between the conjugated biomolecule and the tetrazine, minimizing potential steric hindrance.
-
Primary Amine (Hydrochloride Salt) : The terminal primary amine serves as a versatile nucleophile for covalent attachment to various functional groups, most commonly activated carboxylic acids (e.g., on proteins) or NHS esters. The hydrochloride salt form improves stability and solubility.
Quantitative Data
The following table summarizes the key quantitative specifications for Tetrazine-peg7-amine hydrochloride, compiled from various suppliers. Note that some values may vary slightly between manufacturers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₄₃ClN₆O₈ | [10][11][12] |
| Molecular Weight | 603.11 g/mol | [10][11][12] |
| Appearance | Purple to purplish-red solid | [13] |
| Purity | Typically >95% (e.g., 99.16%) | [11][14] |
| Solubility | DMSO: ≥ 200 mg/mL (331.61 mM) | [13] |
| Water, DMF, DCM | [8] | |
| Storage Conditions | -20°C to -80°C, sealed, away from moisture | [13] |
| CAS Number | Not consistently assigned; related structures exist (e.g., 2135441-45-9 for a similar compound) | [15] |
Note: A closely related compound, Methyltetrazine-PEG7-amine HCl salt (C₂₅H₄₂ClN₅O₈, MW: 576.1 g/mol ), is also commercially available and offers enhanced stability.[8]
Mechanism of Action: The IEDDA Reaction
The primary utility of the tetrazine moiety is its participation in the IEDDA "click" reaction. This bioorthogonal ligation is renowned for its exceptional speed and selectivity.[5][6][16]
The reaction proceeds as follows:
-
A [4+2] cycloaddition occurs between the electron-deficient tetrazine (the diene) and an electron-rich, strained dienophile like TCO.
-
This forms a highly unstable bicyclic intermediate.
-
The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas.
-
The final product is a stable dihydropyridazine (B8628806) linkage, covalently connecting the two molecules.
This reaction's high efficiency and the fact that its only byproduct is inert nitrogen gas make it exceptionally well-suited for use in complex biological systems, including live cells.[4][7]
Detailed Experimental Protocols
This section provides a detailed, two-stage protocol for first conjugating Tetrazine-peg7-amine to a protein via its amine group, and then reacting the resulting tetrazine-labeled protein with a TCO-modified molecule.
Stage 1: Conjugation of Tetrazine-peg7-amine to a Protein
This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the linker's primary amine and carboxylic acid groups (aspartic acid, glutamic acid, or C-terminus) on a protein.[1][2][16]
Materials:
-
Protein of interest (in an amine-free buffer like MES or PBS).
-
Tetrazine-peg7-amine hydrochloride.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[3]
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5.[17]
-
Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0.
-
Size Exclusion Chromatography (SEC) system for purification.[18][19]
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, Sulfo-NHS, and Tetrazine-peg7-amine to room temperature before opening to prevent moisture condensation.[3][17]
-
Prepare a 1-10 mg/mL solution of the protein in ice-cold Activation Buffer.
-
Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in Activation Buffer.
-
Prepare a 10-50 mM solution of Tetrazine-peg7-amine in a suitable solvent like DMSO or water.
-
-
Protein Carboxyl Group Activation:
-
To the protein solution, add the EDC and Sulfo-NHS solutions to final concentrations of approximately 2 mM and 5 mM, respectively.[17]
-
Incubate for 15 minutes at room temperature with gentle mixing. This reaction forms a semi-stable amine-reactive Sulfo-NHS ester on the protein surface.
-
-
Conjugation Reaction:
-
Add the Tetrazine-peg7-amine solution to the activated protein. A molar excess of 10-20 fold of linker to protein is a common starting point, but this must be optimized for the specific protein and desired degree of labeling.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Characterization:
Stage 2: Bioorthogonal Ligation with a TCO-Molecule
-
Reaction Setup:
-
Dissolve the purified tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the TCO-containing molecule (e.g., a TCO-modified fluorescent dye or drug) in a compatible solvent.
-
-
Ligation:
-
Add the TCO-molecule to the tetrazine-protein solution. A slight molar excess (1.5-3 equivalents) of the TCO-reagent is typically used.
-
The reaction is generally complete within 5-30 minutes at room temperature.
-
-
Final Purification:
-
If necessary, purify the final conjugate from excess TCO-reagent using SEC.
-
Experimental and Logical Workflows
Visualizing the workflow is crucial for planning and execution. The following diagrams illustrate the logical structure of the molecule and a typical experimental pipeline.
Conclusion
Tetrazine-peg7-amine hydrochloride is a powerful and enabling tool for chemical biology and drug development. Its trifunctional nature provides a robust solution for linking molecules with high precision and efficiency. The combination of a stable, versatile amine handle for initial conjugation and a rapid, bioorthogonal tetrazine for subsequent ligation allows for modular and stepwise strategies in the construction of complex ADCs, PROTACs, imaging agents, and other advanced bioconjugates. Adherence to optimized protocols for both the initial conjugation and the final IEDDA reaction is critical for achieving high-yield, well-characterized final products.
References
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- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
- 9. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. Tetrazine-PEG7-amine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 12. Tetrazine-PEG7-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tetrazine-PEG7-amine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 15. precisepeg.com [precisepeg.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
